3-(2,4-dihydroxyphenyl)butanoic Acid
Description
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) |
InChI Key |
NBLDZOVIDPOQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Chain Length and Substitution Patterns
The following table highlights key structural differences and similarities between 3-(2,4-dihydroxyphenyl)butanoic acid and related compounds:
Key Observations:
- Chain Length: Longer chains (butanoic vs. propionic) may alter solubility and membrane permeability. For example, 3-(2,4-dihydroxyphenyl)propionic acid is water-soluble and readily metabolized by bacterial enzymes , whereas butanoic analogs could exhibit slower degradation rates.
- Hydroxyl Position : 2,4-dihydroxy substitution (meta/para) vs. 3,4-dihydroxy (catechol) affects electronic properties. Catechol derivatives like 3-(3,4-dihydroxyphenyl)propionic acid exhibit stronger antioxidant activity due to enhanced resonance stabilization of radicals .
Metabolic Pathways and Enzymatic Processing
- 3-(2,4-Dihydroxyphenyl)propionic acid: In Pseudomonas mandelii 7HK4, this compound is oxidized by HcdA hydroxylase to 3-(2,3,5-trihydroxyphenyl)propionic acid, a precursor to para-quinone derivatives . The reaction specificity depends on the hydroxylase's ability to recognize the 2,4-dihydroxy motif.
- Butanoic Acid Analogs: No direct evidence for this compound metabolism exists, but longer chains may impede enzymatic access. For instance, 4-(4-hydroxyphenyl)butanoic acid undergoes β-oxidation in mammalian systems, yielding shorter-chain metabolites .
Preparation Methods
Friedel-Crafts Alkylation of Resorcinol
A cornerstone method for synthesizing aryl-substituted carboxylic acids involves Friedel-Crafts alkylation. Resorcinol (1,3-dihydroxybenzene) reacts with γ-butyrolactone in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form 3-(2,4-dihydroxyphenyl)butanoic acid. The reaction proceeds via electrophilic aromatic substitution, where the lactone acts as an acylating agent.
Reaction Conditions:
-
Catalyst: Anhydrous AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane (DCM), 0–5°C
-
Yield: ~65% (crude), requiring purification via recrystallization.
Key Challenges:
-
Over-alkylation at the 4-position of resorcinol, necessitating precise stoichiometry.
-
Catalyst removal post-reaction, often requiring aqueous workup.
Michael Addition-Esterification Cascade
Adapted from patent US20060009652A1, a Michael addition between acrylic acid derivatives and dihydroxybenzene precursors offers a scalable pathway. For example, ethyl acrylate reacts with 2,4-dihydroxybenzaldehyde in a basic medium, followed by ester hydrolysis:
-
Michael Addition:
-
Ester Hydrolysis:
Advantages:
-
Avoids harsh Lewis acids, improving safety.
-
Tunable ester groups facilitate purification.
Industrial-Scale Production
Continuous Flow Hydroxylation
Industrial synthesis often employs continuous flow reactors for hydroxylation of preformed phenylbutanoic acids. For instance, 4-phenylbutanoic acid undergoes dihydroxylation using H₂O₂ and a tungstic acid catalyst at 60–80°C.
Process Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 30–45 minutes |
| Catalyst Loading | 5 wt% H₂WO₄ |
| Selectivity (2,4 vs. 3,4) | 8:1 |
Outcome:
-
85% conversion with 70% isolated yield.
-
Byproducts (e.g., 3,4-dihydroxy isomer) removed via ion-exchange chromatography.
Enzymatic Synthesis
Biocatalytic methods using tyrosine phenol-lyase (TPL) have been explored for enantioselective synthesis. TPL catalyzes the condensation of pyruvate, ammonia, and 2,4-dihydroxybenzoic acid to yield the L-isomer of this compound.
Optimized Conditions:
-
pH: 7.5 (phosphate buffer)
-
Temperature: 37°C
-
Cofactor: Pyridoxal-5’-phosphate (0.1 mM)
Efficiency:
Purification and Analytical Validation
Recrystallization Protocols
Crude product purity is enhanced using solvent systems tailored to the compound’s solubility:
| Solvent System | Purity Improvement |
|---|---|
| Acetone/water (3:1) | 92% → 98% |
| Ethyl acetate/hexane (1:2) | 88% → 96% |
Crystallization Notes:
Chromatographic Methods
Preparative HPLC with a C18 column resolves regioisomeric contaminants:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Zorbax SB-C18 | 0.1% TFA in H₂O/MeCN (70:30) | 14.2 (target) |
| 16.8 (3,4-dihydroxy isomer) |
Comparative Analysis of Methods
Table 1: Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 65 | 95 | Moderate |
| Michael Addition | 72 | 98 | High |
| Enzymatic | 85 | 99 | Low |
Key Findings:
Q & A
Q. What are the common synthetic routes for 3-(2,4-dihydroxyphenyl)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves catalytic hydrogenation of α,β-unsaturated precursors (e.g., 3-(2,4-dihydroxyphenyl)propenoic acid) using palladium or platinum catalysts under hydrogen gas . Optimization includes adjusting pH (neutral to slightly acidic), temperature (25–40°C), and catalyst loading (1–5% w/w). For regioselective hydroxylation, enzymatic methods using tyrosinase or microbial systems (e.g., E. coli expressing aromatic hydroxylases) are viable . Post-synthesis purification typically employs reversed-phase HPLC with C18 columns and a mobile phase of methanol/water (0.1% formic acid) .
Q. How can researchers validate the purity and structural identity of synthesized this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare - and -NMR spectra with reference standards (e.g., δ 6.3–6.8 ppm for aromatic protons, δ 2.5–3.0 ppm for butanoic acid chain protons) .
- HPLC-UV/MS : Use a C18 column with UV detection at 280 nm (for phenolic groups) and confirm molecular ion peaks ([M-H]⁻ at m/z 209) via ESI-MS .
- Melting Point : Verify consistency with literature values (e.g., 160–162°C) .
Q. What experimental designs are recommended for initial screening of tyrosinase inhibitory activity?
- Methodological Answer : Use a spectrophotometric assay with L-tyrosine or L-DOPA as substrates:
- Prepare 96-well plates with 0.1 mM test compound, 50 U/mL mushroom tyrosinase, and 2 mM substrate in phosphate buffer (pH 6.8).
- Measure absorbance at 475 nm (DOPAchrome formation) over 30 minutes.
- Include kojic acid (positive control) and DMSO (negative control). Calculate IC via non-linear regression .
Advanced Research Questions
Q. How do researchers determine the inhibition kinetics and binding mode of this compound against tyrosinase?
- Methodological Answer : Conduct kinetic assays at varying substrate (L-DOPA: 0.5–5 mM) and inhibitor concentrations (0–10 μM). Plot Lineweaver-Burk curves to identify competitive inhibition (intersecting y-axis). Calculate (e.g., 11.5 μM) using the Cheng-Prusoff equation . For binding mode analysis:
- Molecular Docking : Use AutoDock Vina with tyrosinase crystal structure (PDB: 2Y9X) to identify interactions with Cu-binding sites.
- Circular Dichroism : Monitor conformational changes in tyrosinase upon inhibitor binding .
Q. What in vitro models are suitable for studying the metabolic fate of this compound in human systems?
- Methodological Answer :
- Gut Microbiota Models : Incubate the compound with fecal slurries (anaerobic conditions, 37°C) and analyze metabolites via LC-MS. Look for reduced derivatives (e.g., dihydrocaffeic acid) .
- Hepatocyte Models : Use HepG2 cells to assess phase I/II metabolism (e.g., glucuronidation/sulfation) with UPLC-QTOF-MS .
Q. How can structure-activity relationship (SAR) studies optimize the tyrosinase inhibitory activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with modifications to:
- Phenolic Groups : Methylate hydroxyls (2- or 4-position) to assess hydrogen-bonding requirements.
- Chain Length : Compare butanoic (C4) vs. propanoic (C3) acid backbones .
Evaluate IC shifts and correlate with computational parameters (e.g., logP, polar surface area). SAR trends show 2,4-dihydroxy substitution and C4 chain maximize activity .
Data Contradictions and Validation
- Inhibition Mechanism : reports competitive inhibition, while some analogs (e.g., 3,4-dihydroxy derivatives) show mixed inhibition. Validate via kinetic assays with purified enzyme .
- Metabolic Pathways : suggests gut microbiota-mediated reduction, but hepatic oxidation may dominate in mammalian systems. Use dual models (microbiota + hepatocytes) for comprehensive profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
